VPS34-IN1 is a potent and highly selective inhibitor of Vacuolar protein sorting 34 (Vps34), the sole Class III phosphoinositide 3-kinase (PI3K) in humans. [] This kinase is responsible for phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate [PtdIns(3)P] at endosomal membranes. [] This lipid product plays a crucial role in regulating intracellular vesicle trafficking by recruiting proteins containing PtdIns(3)P-binding domains, such as PX and FYVE. [] VPS34-IN1's high selectivity for Vps34 makes it a valuable tool for researchers to investigate the specific functions of Vps34 and PtdIns(3)P in various cellular processes, including autophagy, endocytosis, and signal transduction.
VPS34 inhibitor 1, also known as VPS34-IN1, is a selective and potent inhibitor of the vacuolar protein sorting 34 kinase, which is classified as a class III phosphoinositide 3-kinase. This compound is significant in cellular processes such as membrane trafficking and autophagy regulation. The VPS34 enzyme plays a crucial role in phosphorylating phosphatidylinositol, thereby generating phosphatidylinositol 3-phosphate, a lipid that recruits proteins essential for various cellular functions.
VPS34-IN1 was developed through structure-based design strategies aimed at creating selective inhibitors for the VPS34 enzyme. The compound has been characterized in several studies highlighting its potency and selectivity against other kinases, making it a valuable tool for research into the physiological roles of VPS34 and its implications in diseases like cancer .
VPS34-IN1 belongs to the class of small molecule inhibitors targeting lipid kinases, specifically phosphoinositide 3-kinases. Its primary classification is as an antineoplastic agent due to its potential applications in cancer therapy, particularly in acute myeloid leukemia where VPS34 plays a pivotal role in cell survival and proliferation .
The synthesis of VPS34-IN1 involves several key steps, primarily utilizing a bis-aminopyrimidine core structure. Initial synthetic routes began with the formation of the aminopyrimidine scaffold, followed by modifications to enhance potency and selectivity.
The molecular structure of VPS34-IN1 features a bis-aminopyrimidine core that interacts with the active site of VPS34 through hydrogen bonding and hydrophobic interactions. The compound's design allows it to fit snugly within the kinase's ATP-binding pocket.
X-ray crystallography has confirmed the binding mode of VPS34-IN1 within the VPS34 active site, demonstrating its selectivity due to specific interactions with amino acid residues unique to VPS34 compared to other kinases .
VPS34-IN1 primarily acts by inhibiting the phosphorylation activity of VPS34 on phosphatidylinositol substrates. The compound's mechanism involves blocking ATP binding, thereby preventing substrate phosphorylation.
VPS34-IN1 inhibits the enzymatic activity of VPS34 by occupying its ATP-binding site, which is essential for its lipid kinase activity. This action leads to:
Studies have shown that VPS34-IN1 can reduce SGK3 phosphorylation by approximately 50–60% within one minute of administration, indicating rapid action .
Relevant analyses indicate that modifications to enhance metabolic stability can lead to improvements in pharmacokinetic properties while retaining inhibitory potency against VPS34 .
VPS34-IN1 serves as an important research tool for:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3